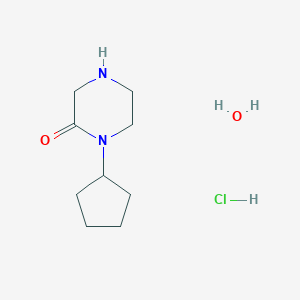

![molecular formula C18H19F4N5 B6093935 N'-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B6093935.png)

N'-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structural framework, which includes a pyrazole ring fused to a pyrimidine ring, along with various substituents such as fluorophenyl, methyl, and trifluoromethyl groups

Mécanisme D'action

Target of Action

The primary target of this compound is the Estrogen Receptor/ERR;Estrogen/progestogen Receptor . These receptors play a crucial role in the regulation of reproductive and non-reproductive functions in the body.

Mode of Action

The compound acts as a selective ERβ antagonist . It binds to the estrogen receptor, specifically ERβ, and inhibits its activity. This interaction results in changes in the receptor’s conformation, preventing it from activating downstream signaling pathways.

Biochemical Pathways

The compound’s action on the estrogen receptor affects various biochemical pathways. For instance, it can block the hypoglycemic augmentation of norepinephrine (NE) in the hypothalamic arcuate (ARH) . This suggests that it may influence glucose metabolism and energy homeostasis.

Pharmacokinetics

The compound is soluble in DMSO , which suggests that it may have good bioavailability.

Result of Action

The compound’s action as an ERβ antagonist can have various molecular and cellular effects. For example, it has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the culture medium, temperature, and CO2 concentration can affect its activity in cell experiments

Orientations Futures

The future directions for this compound could involve further exploration of its potential medicinal applications, given the significant impact of Pyrazolo[1,5-a]pyrimidine (PP) derivatives in medicinal chemistry . Additionally, more research could be done to explore its photophysical properties and potential applications in material science .

Analyse Biochimique

Biochemical Properties

N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit certain kinases, thereby modulating signal transduction pathways that are critical for cell proliferation and survival .

Cellular Effects

The effects of N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. Additionally, it affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular behavior and phenotype .

Molecular Mechanism

At the molecular level, N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their functions. This compound also influences gene expression by interacting with DNA and histone proteins, thereby affecting chromatin structure and transcriptional activity. These molecular interactions result in the modulation of various cellular processes, including cell cycle regulation, apoptosis, and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as tumor suppression and anti-inflammatory activity. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine exhibits specific subcellular localization, which is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with suitable amidine derivatives to form the fused pyrazolo[1,5-a]pyrimidine core.

Introduction of substituents: The desired substituents, such as fluorophenyl, methyl, and trifluoromethyl groups, are introduced through various substitution reactions using appropriate reagents and catalysts.

Final functionalization: The ethane-1,2-diamine moiety is introduced through nucleophilic substitution reactions, typically using dimethylamine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.

Applications De Recherche Scientifique

N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Material Science: The compound’s unique photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biological Research: The compound is used as a molecular probe to study the interactions of pyrazolo[1,5-a]pyrimidines with biological targets such as proteins and nucleic acids.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **N-{4-(4-fluorophenyl)-5-furyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methyl methanesulfonamide

- **4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol

Uniqueness

N’-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Propriétés

IUPAC Name |

N-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N5/c1-11-10-14(23-8-9-26(2)3)27-17(24-11)15(16(25-27)18(20,21)22)12-4-6-13(19)7-5-12/h4-7,10,23H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYYXRRLBWBNBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6093852.png)

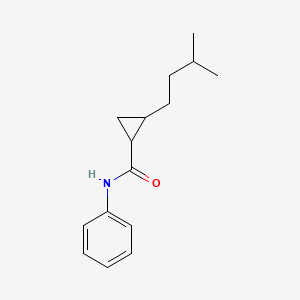

![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6093881.png)

![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-methoxyphenyl)isoxazole](/img/structure/B6093887.png)

![N-(4-fluorobenzyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6093893.png)

![5-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B6093895.png)

![(2-{[2-(1-naphthoyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6093901.png)

![3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-2-HYDROXYBENZOIC ACID](/img/structure/B6093907.png)

![N,N-diethyl-N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B6093920.png)

![Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]propanoate](/img/structure/B6093926.png)

![4-CHLORO-N-{1,7-DIMETHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZAMIDE](/img/structure/B6093930.png)

![1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one](/img/structure/B6093939.png)

![N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6093942.png)